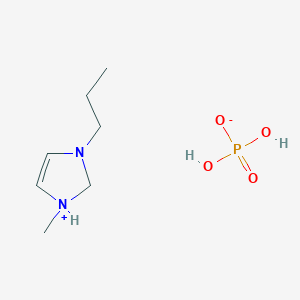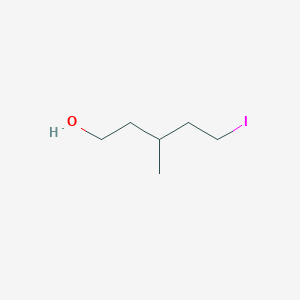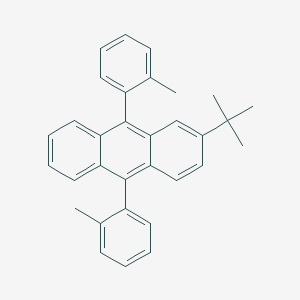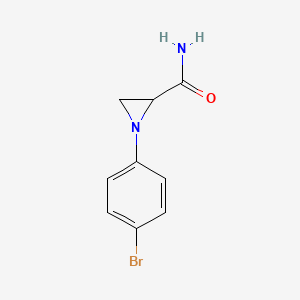![molecular formula C17H18N2Si B15173059 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole CAS No. 920984-40-3](/img/structure/B15173059.png)
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole is an organosilicon compound that features a silicon atom covalently bonded to both a phenyl group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole typically involves the reaction of dimethyl(phenyl)silyl lithium with a suitable pyrazole derivative. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive silyl lithium reagent from reacting with moisture or oxygen. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The phenyl groups can be reduced under specific conditions to form corresponding hydrogenated products.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted silyl pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved stability and bioavailability.
Industry: Utilized in materials science for the development of novel polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The silicon atom’s unique electronic properties can influence the compound’s binding affinity and specificity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the pyrazole ring.
Phenylsilanes: Compounds with phenyl groups bonded to silicon but without additional heterocyclic rings.
Silyl ethers: Compounds with silicon-oxygen bonds, commonly used as protecting groups in organic synthesis.
Uniqueness
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole is unique due to the presence of both a silyl group and a pyrazole ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
920984-40-3 |
|---|---|
Fórmula molecular |
C17H18N2Si |
Peso molecular |
278.42 g/mol |
Nombre IUPAC |
dimethyl-phenyl-(1-phenylpyrazol-4-yl)silane |
InChI |
InChI=1S/C17H18N2Si/c1-20(2,16-11-7-4-8-12-16)17-13-18-19(14-17)15-9-5-3-6-10-15/h3-14H,1-2H3 |
Clave InChI |
WAZXPWCZFNIWOJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)C2=CN(N=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)


![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)


![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)


